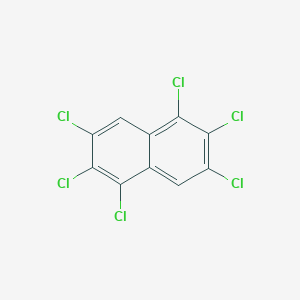

1,2,3,5,6,7-Hexachloronaphthalene

Description

The exact mass of the compound 1,2,3,5,6,7-Hexachloronaphthalene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2,3,5,6,7-Hexachloronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,5,6,7-Hexachloronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5,6,7-hexachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2Cl6/c11-5-1-3-4(8(14)9(5)15)2-6(12)10(16)7(3)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLJCGGEQLNWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)C=C(C(=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1036886 | |

| Record name | 1,2,3,5,6,7-Hexachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103426-97-7 | |

| Record name | 1,2,3,5,6,7-Hexachloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103426-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,5,6,7-Hexachloronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,5,6,7-Hexachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,5,6,7-HEXACHLORONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N12KLT51QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 1,2,3,5,6,7-Hexachloronaphthalene (PCN-67)

[1][2][3][4]

Executive Summary

1,2,3,5,6,7-Hexachloronaphthalene (commonly referred to as PCN-67 ) is a high-potency congener within the polychlorinated naphthalene (PCN) class.[1] Historically used in dielectric fluids and cable insulation (Halowax), it is now primarily relevant to research as a persistent organic pollutant (POP) and a reference standard in toxicology.

For drug development professionals, PCN-67 serves as a critical model compound for Aryl hydrocarbon Receptor (AhR) activation and CYP1A1 induction. Its planar structure allows it to mimic 2,3,7,8-TCDD (Dioxin), making it a vital tool for assessing metabolic stability and toxicological pathways in hepatic and neuronal models.

Chemical Identity & Physical Profile

The specific chlorination pattern of the 1,2,3,5,6,7-isomer confers high lipophilicity and structural planarity, driving its bioaccumulation and specific receptor affinity.

| Property | Specification |

| Chemical Name | 1,2,3,5,6,7-Hexachloronaphthalene |

| CAS Number | 103426-97-7 |

| Congener ID | PCN-67 |

| Molecular Formula | C₁₀H₂Cl₆ |

| Molecular Weight | 334.84 g/mol |

| Structure Type | Planar, aromatic, lipophilic |

| Solubility | Insoluble in water; soluble in non-polar organic solvents (Hexane, Toluene, DCM) |

| Key Hazard | Potent AhR Agonist (Dioxin-like activity) |

Mechanism of Action: The AhR Pathway

PCN-67 exerts its biological effects primarily through the activation of the Aryl hydrocarbon Receptor (AhR).[1][2] Unlike non-planar congeners, PCN-67's lateral chlorine substitution allows it to fit precisely into the AhR ligand-binding pocket.[3]

Mechanistic Causality[5]

-

Ligand Binding: PCN-67 diffuses across the cell membrane and binds to the cytosolic AhR, displacing chaperone proteins (HSP90).

-

Nuclear Translocation: The Ligand-AhR complex moves into the nucleus and dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).

-

Gene Activation: This heterodimer binds to Dioxin Response Elements (DRE) on DNA.

-

Toxic Outcome: Upregulation of Phase I enzymes (CYP1A1, CYP1B1) leads to the generation of reactive oxygen species (ROS), causing oxidative stress, hepatic steatosis, and neurotoxicity.

Pathway Visualization

Figure 1: The molecular cascade of PCN-67 toxicity via AhR activation, leading to CYP1A1 induction and downstream oxidative damage.[3]

Toxicological Relevance in Research

In drug development and toxicology screening, PCN-67 is used to benchmark "dioxin-like" activity.[3]

-

Relative Potency: PCN-67 has one of the highest Relative Effect Potencies (REP) among naphthalene congeners, often comparable to specific PCB congeners in inducing CYP1A1 activity.

-

Hepatic Retention: Studies indicate that 1,2,3,5,6,7-HxCN shows a greater propensity for liver accumulation compared to adipose tissue, unlike lower chlorinated congeners.[4] This makes it a specific marker for hepatotoxicity assays.

-

Neurotoxicity: Recent research suggests PCN-67 can cross the blood-brain barrier, inducing mitochondrial-dependent neurotoxicity and downregulation of neurofilaments.[3]

Analytical Protocol: Determination by GC-MS/MS

Due to the high toxicity and low environmental concentrations, analysis requires rigorous cleanup to separate PCN-67 from interfering PCBs and other bulk matrix components.[3]

Methodological Principles (Self-Validating System)

-

Internal Standardization: Use of ¹³C-labeled 1,2,3,5,6,7-HxCN is mandatory. This corrects for losses during the multi-step extraction and injection variability.

-

Planar Separation: Because PCN-67 is planar, it must be separated from non-planar interferences using a Carbon (Graphitized Carbon Black) column. This is the critical "causality" in the cleanup logic—non-planar molecules elute earlier, while planar PCN-67 is retained and eluted with reverse flow or strong solvents (toluene).

Step-by-Step Workflow

-

Extraction:

-

Sample (Tissue/Serum) is spiked with ¹³C-labeled internal standards.[3]

-

Soxhlet extraction with Toluene (24 hours) or Pressurized Liquid Extraction (PLE). Toluene is selected for its high solubility of planar aromatics.

-

-

Primary Cleanup (Acid Digestion):

-

Fractionation (The Critical Step):

-

Pass extract through a Multi-layer Silica column (Acid/Base/Neutral).

-

Pass eluate through an Activated Carbon column.

-

Wash: Hexane/DCM (Removes bulk PCBs and non-planar compounds).

-

Elute:Toluene (Reverse flow) to recover PCN-67.

-

-

Instrumental Analysis (GC-MS/MS):

Analytical Workflow Diagram

Figure 2: Isolation workflow for PCN-67, highlighting the critical carbon fractionation step for planar compound recovery.[3]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 107693, 1,2,3,5,6,7-Hexachloronaphthalene (PCN-67). PubChem. [Link]

-

U.S. Environmental Protection Agency (EPA). Substance Details - Naphthalene, 1,2,3,5,6,7-hexachloro- (CAS 103426-97-7).[6][3] Substance Registry Services. [Link]

-

Kilanowicz, A. et al. (2012). Repeated dose toxicity and relative potency of 1,2,3,4,6,7-hexachloronaphthalene (PCN 66) and 1,2,3,5,6,7-hexachloronaphthalene (PCN 67) compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). NeuroToxicology. [Link]

-

Lisek, K. et al. (2020). Hexachloronaphthalene Induces Mitochondrial-Dependent Neurotoxicity via a Mechanism of Enhanced Production of Reactive Oxygen Species. Oxidative Medicine and Cellular Longevity. [Link]

-

International Organization for Standardization (ISO). ISO/TS 16780:2015 Water quality — Determination of polychlorinated naphthalenes (PCN) — Method using gas chromatography (GC) and mass spectrometry (MS).[7] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,2,4,5,7,8-Hexachloronaphthalene|C10H2Cl6|For Research [benchchem.com]

- 3. Polychlorinated naphthalene - Wikipedia [en.wikipedia.org]

- 4. farmacja.umed.pl [farmacja.umed.pl]

- 5. ssi.shimadzu.com [ssi.shimadzu.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. asn.sn [asn.sn]

Technical Guide: Synthesis and Purification of 1,2,3,5,6,7-Hexachloronaphthalene (PCN-67)

[1]

Executive Summary & Chemical Identity

1,2,3,5,6,7-Hexachloronaphthalene (PCN-67) is a planar, lipophilic congener of polychlorinated naphthalene.[1] It is a potent aryl hydrocarbon receptor (AhR) agonist, often co-eluting with PCN-66 in standard gas chromatography.[1] Its synthesis requires a strategy that overcomes the steric crowding of the peri-positions while maintaining high regioselectivity.[1]

| Property | Specification |

| IUPAC Name | 1,2,3,5,6,7-Hexachloronaphthalene |

| Common Name | PCN-67 |

| CAS Registry | 103426-97-7 |

| Molecular Formula | |

| Exact Mass | 331.8288 Da |

| Symmetry Point Group | |

| Key Impurity | 1,2,3,4,6,7-HxCN (PCN-66) |

Retrosynthetic Analysis & Strategy

Direct chlorination of naphthalene yields a complex mixture dominated by thermodynamically stable isomers (beta-substituted).[1] To isolate PCN-67, we employ a Directed Chlorination of a specific precursor, followed by High-Performance Liquid Chromatography (HPLC) on a pyrenyl-silica stationary phase.[1]

The Pathway:

-

Precursor Selection: 2,6-Dichloronaphthalene (2,6-DCN) is selected as the starting scaffold.[1] Its substitution pattern directs electrophilic attack to the 1, 3, 5, and 7 positions.[1]

-

Electrophilic Chlorination: Exhaustive chlorination using

(Antimony pentachloride) or -

Isomeric Resolution: Separation of the target PCN-67 from the PCN-66/PCN-70 byproducts using shape-selective chromatography.

Figure 1: Synthetic workflow from 2,6-DCN to pure PCN-67.[1]

Experimental Protocol

Phase 1: Catalytic Chlorination

Objective: Maximize the yield of hexachloro- congeners while minimizing octachloronaphthalene formation.

Reagents:

-

2,6-Dichloronaphthalene (99% purity)[1]

-

Antimony Pentachloride (

) or Ferric Chloride ( -

Sulfuryl Chloride (

) or Chlorine gas ( -

Solvent: Carbon Tetrachloride (

) or 1,2-Dichlorobenzene (high boiling point required for melt reactions).[1]

Procedure (Jakobsson Modification):

-

Dissolution: Dissolve 1.0 g of 2,6-Dichloronaphthalene in 50 mL of dry

in a three-neck round-bottom flask equipped with a reflux condenser and a gas inlet tube. -

Catalyst Addition: Add 50 mg of

and a crystal of Iodine ( -

Chlorination: Heat the mixture to reflux (

). Bubble dry -

Quenching: Cool the reaction to room temperature. Wash the organic layer with 1M HCl (2x), 1M NaOH (2x) to remove phenols/acids, and finally water.

-

Drying: Dry over anhydrous

and concentrate in vacuo.

Phase 2: Fractionation and Isolation

The crude product is a wax containing PCN-66 (1,2,3,4,6,7), PCN-67 (1,2,3,5,6,7), and traces of penta-CNs.[1] Standard silica gel chromatography is insufficient to separate these isomers.[1]

Protocol:

-

Preliminary Cleanup: Pass the crude wax through a short column of Activated Alumina (neutral) using Hexane as the eluent to remove polymeric byproducts.[1]

-

High-Performance Separation (The "Gold Standard"):

-

Column: Pyrenyl-ethyl silica (PYE) column (e.g., Cosmosil PYE, 4.6 x 250 mm).[1]

-

Mechanism:[1][2][3][4] PYE columns separate based on planarity and electron-donor/acceptor interactions (charge transfer), which is critical for resolving positional isomers of PCNs.[1]

-

Mobile Phase: 100% n-Hexane.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm.[1]

-

-

Fraction Collection:

Structural Validation (Self-Validating Systems)

Trustworthiness in synthesis relies on multi-modal confirmation.[1]

A. 1H NMR Spectroscopy (The Definitive Test)

This is the primary method to distinguish PCN-67 from PCN-66 without reference standards.[1]

-

PCN-67 (1,2,3,5,6,7-HxCN):

-

PCN-66 (1,2,3,4,6,7-HxCN):

Validation Rule: If your NMR spectrum shows any splitting or more than one signal in the aromatic region, the product is impure or the wrong isomer.[1]

B. Gas Chromatography (Retention Index)

-

Column: DB-5 or equivalent (5% phenyl methyl siloxane).[1]

-

Elution Order: PCN-67 generally elutes after PCN-66 on non-polar phases.[1]

-

Retention Index (RI): ~2378 on DB-5 [1].[1]

Figure 2: Logical decision tree for structural confirmation via NMR.

Safety & Handling (Core Directive)

PCN-67 is a Persistent Organic Pollutant (POP) with dioxin-like toxicity.[1]

-

Containment: All weighing must be performed in a static-free glovebox or a HEPA-filtered fume hood.[1]

-

Waste: All solid and liquid waste must be segregated as "Halogenated Organic - High Hazard" and incinerated at >1100°C.[1]

-

PPE: Double nitrile gloves, Tyvek sleeves, and N95/P100 respiratory protection are mandatory during synthesis.[1]

References

-

Jakobsson, E., et al. (1992).[1] "Synthesis and Crystallography of 1,2,3,4,6,7-Hexachloronaphthalene and 1,2,3,5,6,7-Hexachloronaphthalene." Acta Chemica Scandinavica, 46, 527-532.[1]

-

Falandysz, J., et al. (2006).[1] "Polychlorinated Naphthalenes (PCNs): Sources and Environmental Trends." The Handbook of Environmental Chemistry, Vol 5.

-

NIST Mass Spectrometry Data Center. "Naphthalene, 1,2,3,5,6,7-hexachloro-."[1][5] NIST Chemistry WebBook, SRD 69. [1]

-

Järnberg, U., et al. (1994).[1] "Gas Chromatographic Retention Behavior of Polychlorinated Naphthalenes on Non-Polar, Polar, and Shape-Selective Stationary Phases." Journal of Chromatography A, 783(2).[1]

-

AccuStandard. "Polychlorinated Naphthalene Standards (PCNs)." Reference Material Certificate.

Sources

- 1. 1,2,3,4,6,7-Hexachloronaphthalene | C10H2Cl6 | CID 107698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epfl.ch [epfl.ch]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1,2,3,5,6,7-Hexachloronaphthalene | C10H2Cl6 | CID 107693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Environmental Fate & Molecular Toxicology of 1,2,3,5,6,7-Hexachloronaphthalene (PCN-67)

[1][2]

Executive Summary

1,2,3,5,6,7-Hexachloronaphthalene (PCN-67) represents a critical case study in the persistence and bioaccumulation of halogenated aromatic hydrocarbons.[1][2] As a congener of Polychlorinated Naphthalenes (PCNs), PCN-67 exhibits physicochemical properties analogous to dioxins (PCDDs) and polychlorinated biphenyls (PCBs).[3]

For researchers in drug development and toxicology, PCN-67 serves as a potent model for xenobiotic resistance to metabolic clearance .[3] Its structural rigidity and high degree of halogenation prevent rapid enzymatic degradation, leading to significant bioaccumulation in lipid-rich tissues and specific neurotoxic sequelae mediated by mitochondrial dysfunction.

Physicochemical Profile: The Drivers of Persistence

The environmental fate of PCN-67 is dictated by its lipophilicity and semi-volatility. Unlike lower-molecular-weight pharmaceuticals that partition into the aqueous phase, PCN-67 is a "super-hydrophobe."[3]

Key Physicochemical Parameters

| Parameter | Value / Range | Implication for Fate |

| Molecular Formula | C₁₀H₂Cl₆ | High halogen density increases stability.[3] |

| Molecular Weight | 334.8 g/mol | Facilitates transport via particulate binding.[3] |

| Log Kow | 7.5 – 8.5 | Extreme lipophilicity; drives bioaccumulation in adipose tissue.[3][4] |

| Log Koa | ~10 – 11 | High Octanol-Air partition coefficient; favors retention in soil/biota over air.[3] |

| Vapor Pressure | Low (Solid phase) | Semi-volatile; allows for long-range atmospheric transport (LRAT) via "hopping."[3] |

| Water Solubility | < 1 µg/L (Est.)[3] | Negligible; transport occurs almost exclusively via sediment or organic carbon.[3] |

Mechanistic Insight: The high Log Kow (>7) indicates that once PCN-67 enters a biological system, passive diffusion out of the lipid bilayer is kinetically unfavorable. This is the fundamental driver of its long biological half-life (estimated at 1.5–2.4 years in humans).[3]

Environmental Transport & Partitioning

PCN-67 does not remain static; it undergoes global fractionation .[3] Its semi-volatile nature allows it to volatilize in warmer climates and condense in colder polar regions (the "Grasshopper Effect").

Global Fractionation Workflow

The following diagram illustrates the logical flow of PCN-67 from industrial emission to biological sequestration.

Figure 1: The "Grasshopper Effect" and partitioning of PCN-67.[3] The compound migrates toward polar regions where it deposits into soil and sediment sinks, eventually entering the food web.

Biotransformation & Molecular Toxicology

For drug development professionals, the interaction between PCN-67 and the Cytochrome P450 (CYP) system is the most critical technical aspect. PCN-67 is a potent AhR (Aryl hydrocarbon Receptor) agonist , structurally mimicking 2,3,7,8-TCDD (Dioxin).[3]

Metabolic Resistance

Unlike drugs designed with "soft spots" for metabolic clearance, PCN-67 lacks adjacent unsubstituted carbon atoms (vicinal hydrogens).[3]

-

Standard Metabolism: Typically, CYP enzymes epoxidize adjacent carbons to form phenols.[3]

-

PCN-67 Blockade: The 1,2,3,5,6,7-substitution pattern sterically hinders the formation of the arene oxide intermediate.

-

Result: The molecule acts as a "frustrated" substrate—it binds to the enzyme and induces expression (via AhR) but is not metabolized, leading to sustained oxidative stress.

Neurotoxicity & Mitochondrial Dysfunction

Recent research identifies a specific neurotoxic pathway distinct from general dioxin-like toxicity.[3] PCN-67 disrupts mitochondrial calcium homeostasis in neurons.[1][3]

Figure 2: Mechanistic pathway of PCN-67 induced neurotoxicity.[3] Note the dual impact of AhR-mediated ROS generation and mitochondrial calcium dysregulation.

Analytical Methodologies

Accurate quantification of PCN-67 requires rigorous cleanup due to interference from PCBs and other organochlorines.[3] The following protocol is the gold standard for biological and environmental matrices.

Protocol: Isotope Dilution High-Resolution GC-MS

Objective: Quantify PCN-67 at pg/g levels in lipid-rich tissue.

-

Sampling & Spiking:

-

Extraction (Soxhlet):

-

Multi-Step Cleanup:

-

Instrumental Analysis:

-

System: Gas Chromatography - High-Resolution Mass Spectrometry (GC-HRMS).[3]

-

Column: DB-5ms or equivalent (30m x 0.25mm).[3]

-

Ionization: Electron Impact (EI) or Electron Capture Negative Ion (ECNI).[3][4] ECNI offers higher sensitivity for highly chlorinated congeners.[3]

-

SIM Mode: Monitor molecular ion clusters (m/z 334/336/338).

-

Analytical Validation Criteria

-

Recovery: Internal standard recovery must be 50–120%.[3]

-

Ion Ratio: The ratio of the two most abundant isotope peaks (e.g., M/M+2) must be within ±15% of theoretical values.

References

-

IPCS (International Programme on Chemical Safety). (2001).[3] Chlorinated Naphthalenes (CICAD 34). World Health Organization.[3] [Link][3]

-

Falandysz, J., et al. (2012).[3] Repeated dose toxicity and relative potency of 1,2,3,4,6,7-hexachloronaphthalene (PCN 66) and 1,2,3,5,6,7-hexachloronaphthalene (PCN 67). PubMed Central.[3] [Link]

-

Pooch, A., et al. (2020).[3] Hexachloronaphthalene Induces Mitochondrial-Dependent Neurotoxicity via a Mechanism of Enhanced Production of Reactive Oxygen Species.[3] Oxidative Medicine and Cellular Longevity.[3] [Link]

-

PubChem. (2025).[3] 1,2,3,5,6,7-Hexachloronaphthalene Compound Summary. National Library of Medicine.[3][5] [Link][3]

-

US EPA. (1994).[3] Method 8280B: Polychlorinated Dibenzo-p-dioxins and Polychlorinated Dibenzofurans by High Resolution Gas Chromatography/Low Resolution Mass Spectrometry. [Link][3]

Sources

- 1. Hexachloronaphthalene Induces Mitochondrial-Dependent Neurotoxicity via a Mechanism of Enhanced Production of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hexachloronaphthalene Induces Mitochondrial-Dependent Neurotoxicity via a Mechanism of Enhanced Production of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3,5,6,7-Hexachloronaphthalene | C10H2Cl6 | CID 107693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 1,2,3,4,6,7-hexachloronaphthalene - Pharos [pharos.habitablefuture.org]

Historical uses of polychlorinated naphthalenes

Historical Uses of Polychlorinated Naphthalenes: A Technical Retrospective

Executive Summary

Polychlorinated Naphthalenes (PCNs) represent a class of 75 theoretical congeners (

For the modern researcher or drug development professional, PCNs are not merely historical artifacts; they are persistent organic pollutants (POPs) that act as potent Aryl Hydrocarbon Receptor (AhR) agonists. Understanding their historical deployment explains their ubiquitous presence in current environmental matrices and human tissue. This guide dissects the chemical architecture, industrial utility, and the mechanistic toxicology that led to their global restriction under the Stockholm Convention.

Chemical Architecture & Synthesis

Structural Congeners

The naphthalene core consists of two fused benzene rings. Chlorination can occur at eight positions (1–8).[1][2][3]

- -positions (1, 4, 5, 8): Kinetic products, favored in initial electrophilic substitution.[4]

- -positions (2, 3, 6, 7): Thermodynamic products, favored at higher temperatures.

This regioselectivity resulted in commercial mixtures dominated by specific congeners, significantly influencing both their physical utility (e.g., melting point) and toxicological potency (e.g., planarity for AhR binding).

Industrial Synthesis Workflow

Commercial synthesis was a crude, radical-mediated chlorination process. Molten naphthalene was treated with chlorine gas in the presence of a catalyst (typically Ferric Chloride,

Figure 1: Industrial synthesis pathway of Polychlorinated Naphthalenes.[2] Note the lack of regioselective control, leading to complex isomeric mixtures.

Historical Industrial Applications

The utility of PCNs was derived from their lipophilicity and dielectric stability .[5] They were "drop-in" solutions for harsh environments where natural waxes failed.

Table 1: Major Historical Applications & Technical Rationale

| Application Domain | Specific Use Case | Technical Mechanism of Action | Key Congeners/Mixtures |

| Dielectrics | Capacitor Impregnation | High dielectric constant ( | Halowax 1001, 1013, 1014 |

| Insulation | Wire/Cable Coating | Flame retardancy (chlorine content) and moisture resistance prevented short circuits in naval/industrial wiring. | Halowax 1099, Seekay Wax |

| Tribology | Engine Oil Additives | Extreme Pressure (EP) lubrication; PCNs formed a metal-chloride protective film on gears under high heat/pressure. | Mono- to Tri-CNs |

| Preservation | Wood/Textile Fungicide | Bio-toxicity; planar structure intercalated DNA or disrupted cellular membranes of fungi/insects. | Halowax 1013 |

| Manufacturing | Electroplating Masking | Chemical inertness resisted acidic plating baths (e.g., chromium plating), protecting non-target areas. | High-melting waxes |

Toxicology & Mechanism of Action[7][8][9]

For drug development professionals, the PCN mechanism is a critical case study in receptor-mediated toxicity . PCNs are "dioxin-like" compounds.[3][6][7][8] Their toxicity is not merely due to tissue damage but stems from specific high-affinity binding to the Aryl Hydrocarbon Receptor (AhR) .

The AhR Signaling Pathway

Planar PCN congeners (especially Hexa-CNs) mimic 2,3,7,8-TCDD (Dioxin).[9] They enter the cell, bind cytosolic AhR, translocate to the nucleus, and dimerize with ARNT (AhR Nuclear Translocator). This complex binds to Dioxin Response Elements (DRE) on DNA, forcing the overexpression of cytochrome P450 enzymes (CYP1A1).

Consequences:

-

Oxidative Stress: Uncoupling of CYP enzymes releases Reactive Oxygen Species (ROS).

-

Hepatotoxicity: Massive induction of metabolic enzymes leads to liver hypertrophy and steatosis.

-

Chloracne: Hyperkeratinization of skin follicles (historically known as "Halowax Acne").

Figure 2: Mechanism of PCN-induced toxicity via the Aryl Hydrocarbon Receptor (AhR) pathway.

Toxic Equivalency Factors (TEFs)

Not all PCNs are equally toxic. Researchers use TEFs to compare them to TCDD (assigned 1.0).

-

Hexachloronaphthalenes (e.g., CN-66, CN-67): Highest potency (

). -

Mechanism: Lateral chlorine substitution (2,3,6,7 positions) maximizes planarity and receptor fit.

Analytical Frameworks & Protocols

Protocol: Determination of PCNs in Biological Matrices

This protocol validates extraction efficiency using

Phase 1: Sample Preparation

-

Homogenization: Freeze-dry tissue sample (liver/adipose) and grind with anhydrous sodium sulfate (

) to a free-flowing powder. -

Spiking: Add known quantity of

-labeled PCN standards (e.g., EC-4987 mixture) to monitor recovery.

Phase 2: Extraction (Soxhlet)

-

Load sample into a pre-cleaned cellulose thimble.

-

Reflux with Toluene (300 mL) for 16–24 hours. Rationale: Toluene disrupts lipid membranes more effectively than hexane for planar aromatics.

-

Concentrate extract to ~1 mL using a rotary evaporator.

Phase 3: Multi-Step Cleanup (The "Self-Validating" Step) Crucial to remove lipids and PCBs that cause false positives.

-

Acid Silica Column: Pass extract through

-impregnated silica gel. (Oxidizes lipids; PCNs remain stable). -

Carbon Fractionation: Use an activated carbon/celite column.

-

Elute 1: Hexane (Discards bulk PCBs/non-planar compounds).

-

Elute 2: Toluene (Reverse elution recovers planar PCNs and Dioxins).

-

Phase 4: Instrumental Analysis (HRGC-HRMS)

-

Column: DB-5MS or Rtx-Dioxin2 (60m x 0.25mm).

-

MS Mode: Selected Ion Monitoring (SIM).

-

Quantification: Isotope dilution method.[5] Calculate concentration (

) using:

Figure 3: Analytical workflow for PCN determination utilizing carbon fractionation to separate interfering PCBs.

References

-

Stockholm Convention on Persistent Organic Pollutants. (2017). Polychlorinated naphthalenes. United Nations Environment Programme. [Link]

-

Falandysz, J. (1998).[10][6][11] Polychlorinated naphthalenes: an environmental update. Environmental Pollution, 101(1), 77-90. [Link]

-

Hayward, D. (1998).[11] Identification of bioaccumulating polychlorinated naphthalenes and their toxicological significance. Environmental Research, 76(1), 1-18. [Link]

-

Fernandes, A. R., et al. (2017).[6] Polychlorinated naphthalenes (PCNs): Congener specific analysis, occurrence and exposure. Chemosphere, 171, 1-12. [Link]

-

US EPA. (2012). Method 1625C: Semivolatile Organic Compounds by Isotope Dilution GCMS. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Polychlorinated naphthalenes - Coastal Wiki [coastalwiki.org]

- 4. grokipedia.com [grokipedia.com]

- 5. alsglobal.eu [alsglobal.eu]

- 6. farmacja.umed.pl [farmacja.umed.pl]

- 7. The toxicological profile of polychlorinated naphthalenes (PCNs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pops.int [pops.int]

- 9. Polychlorinated naphthalenes: an environmental update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

Environmental Forensics and Toxicological Significance of 1,2,3,5,6,7-Hexachloronaphthalene (PCN-67)

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 1,2,3,5,6,7-Hexachloronaphthalene (PCN-67), a pervasive environmental contaminant and potent aryl hydrocarbon receptor (AhR) agonist.[1] Unlike generic polychlorinated naphthalene (PCN) mixtures, PCN-67 serves as a critical marker for specific legacy industrial formulations (Halowaxes) and modern thermal combustion byproducts.[1] For researchers in toxicology and drug development, understanding PCN-67 is vital due to its high relative potency (REP) in inducing cytochrome P450 enzymes (CYP1A1), acting as a significant confounder in metabolic assays and a priority substance for toxicological screening.[1]

Part 1: Chemical Identity and Significance[2]

PCN-67 is a hexa-substituted congener belonging to the PCN family.[1][2] Its specific substitution pattern (positions 1,2,3,5,6,[1][3][4]7) confers high lipophilicity and structural similarity to 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), driving its persistence and biological activity.[1]

Physicochemical Profile

| Property | Value / Description | Significance |

| IUPAC Name | 1,2,3,5,6,7-Hexachloronaphthalene | Unambiguous identification |

| Congener ID | PCN-67 | Short-hand nomenclature |

| Molecular Formula | C₁₀H₂Cl₆ | High halogenation density |

| Log Kow | ~7.5 - 8.0 | High bioaccumulation potential in lipid tissues |

| Structural Feature | Planar, lateral chlorination | Facilitates high-affinity binding to the Ah Receptor |

Part 2: Source Apportionment and Environmental Origins

Understanding the origin of PCN-67 requires distinguishing between legacy technical mixtures and unintentional generation.[1]

Legacy Technical Mixtures (The Halowax Series)

Historically, PCNs were manufactured as complex mixtures under trade names like Halowax.[1] PCN-67 is not uniformly distributed across these mixtures; it is a fingerprint congener for specific formulations.[1]

-

Halowax 1013 & 1014: PCN-67 is a major constituent in these high-chlorine mixtures.[1]

-

Halowax 1051: Contains primarily octa- and hepta-CNs; PCN-67 is present but less dominant than in 1013/1014.[1]

-

Significance: Detection of PCN-67 in sediment cores often correlates with historical disposal of electrical insulation and capacitor fluids from the mid-20th century.[1]

Unintentional Thermal Generation

Modern environmental loads are often sustained by thermal processes.[1] PCN-67 forms via two primary mechanisms during combustion (e.g., Municipal Solid Waste Incineration - MSWI, Copper Smelting):[1]

-

De Novo Synthesis: Formation from macromolecular carbon structures and inorganic chlorine at temperatures between 250°C and 450°C.[1]

-

Precursor Chlorination: Chlorination of naphthalene or chlorophenol condensation.[1]

Impurities in PCB Mixtures

PCN-67 exists as a trace impurity in polychlorinated biphenyl (PCB) formulations (e.g., Aroclors), where it was formed as a byproduct of the chlorination process.

Visualization: Source Pathways of PCN-67

The following diagram illustrates the genesis and transport of PCN-67.

Caption: Pathways of PCN-67 from legacy industrial mixtures and thermal synthesis to biological sinks.[1]

Part 3: Analytical Protocol (Self-Validating System)

To distinguish PCN-67 from interfering congeners (e.g., PCN-66 or PCN-71) and PCBs, High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) using Isotope Dilution is required.[1]

Principle: Isotope Dilution Mass Spectrometry (IDMS)

This method is self-validating because the ¹³C-labeled internal standard mimics the analyte's behavior through extraction, cleanup, and ionization, automatically correcting for recovery losses.

Step-by-Step Methodology

-

Sample Preparation & Spiking (Critical Step)

-

Extraction

-

Cleanup & Fractionation

-

Instrumental Analysis (HRGC-HRMS)

-

Quantification

-

Calculate via Relative Response Factor (RRF) against the internal standard.

-

Validation Criteria: Ion abundance ratio must be within ±15% of theoretical; retention time within ±2s of standard.

-

Visualization: Analytical Workflow

Caption: Isotope Dilution workflow ensuring accurate quantification of PCN-67 in complex matrices.

Part 4: Toxicological Relevance for Drug Development

For pharmaceutical researchers, PCN-67 is not merely a pollutant; it is a model compound for AhR-mediated toxicity and a potential confounding variable in drug metabolism studies.[1]

Mechanism of Action: AhR Activation

PCN-67 binds to the Aryl Hydrocarbon Receptor (AhR) with high affinity, comparable to some dioxins.[1]

-

Pathway: Ligand binding

Translocation to nucleus -

Outcome: Upregulation of Phase I enzymes, specifically CYP1A1 and CYP1B1 .[1]

Clinical & Experimental Implications

-

Metabolic Interference: In drug discovery, background exposure to PCN-67 in laboratory animals (via feed) or cell lines can induce CYP enzymes, leading to accelerated metabolism of test drugs and false "low stability" data.[1]

-

Relative Potency (REP): PCN-67 has a high REP value relative to TCDD (often cited between 0.001 and 0.01 depending on the endpoint), making it one of the most toxic PCN congeners.

Visualization: Toxicity Signaling Pathway

Caption: Mechanism of CYP1A1 induction by PCN-67 via the Aryl Hydrocarbon Receptor (AhR) pathway.[1]

References

-

Falandysz, J. (1998).[1] Polychlorinated naphthalenes: an environmental update. Environmental Pollution. Link

-

Noma, Y., et al. (2004).[1] Behavior of PCNs, PCDDs, PCDFs in the oxidative thermal decomposition of chlorobenzenes. Chemosphere. Link

-

Järnberg, U., et al. (1993).[1] Polychlorinated naphthalene congeners in Halowax, Nisechi and Prodelec technical preparations. Journal of Chromatography A. Link[1]

-

Villeneuve, D. L., et al. (2000).[1] Relative potencies of individual polychlorinated naphthalenes to induce dioxin-like responses in fish and mammalian in vitro bioassays. Archives of Environmental Contamination and Toxicology. Link

-

Helm, P. A., & Bidleman, T. F. (2003).[1] Current combustion-related sources contribute to polychlorinated naphthalene blow-out in the Great Lakes atmosphere. Environmental Science & Technology.[1][5] Link[1]

Sources

- 1. 1,2,3,5,6,7-Hexachloronaphthalene | C10H2Cl6 | CID 107693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Repeated dose toxicity and relative potency of 1,2,3,4,6,7-hexachloronaphthalene (PCN 66) 1,2,3,5,6,7-hexachloronaphthalene (PCN 67) compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) for induction of CYP1A1, CYP1A2 and thymic atrophy in female Harlan Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polychlorinated naphthalene - Wikipedia [en.wikipedia.org]

- 5. rais.ornl.gov [rais.ornl.gov]

Technical Monograph: 1,2,3,5,6,7-Hexachloronaphthalene (PCN-67)

[1][2]

Core Directive: The Digital & Chemical Identity

In the field of environmental toxicology and drug metabolism, precision is non-negotiable. 1,2,3,5,6,7-Hexachloronaphthalene (PCN-67) is often chemically conflated with its isomer PCN-66 (1,2,3,4,6,7-HxCN) due to co-elution in lower-resolution chromatography. However, their toxicological potentials differ significantly.[1]

The InChIKey serves as the immutable digital anchor for this specific isomer, ensuring that data regarding its high relative potency (REP) is not misattributed.

Molecular Specification Table

| Parameter | Specification |

| Common Name | PCN-67 |

| IUPAC Name | 1,2,3,5,6,7-Hexachloronaphthalene |

| CAS Registry Number | 103426-97-7 |

| InChI String | InChI=1S/C10H2Cl6/c11-5-1-3-4(8(14)9(5)15)2-6(12)10(16)7(3)13/h1-2H |

| InChIKey | XZLJCGGEQLNWDT-UHFFFAOYSA-N |

| Molecular Formula | C₁₀H₂Cl₆ |

| Exact Mass | 331.8288 Da |

| LogKow | ~7.4 (High Lipophilicity) |

Toxicological Mechanism: The AhR Activation Pathway

PCN-67 is a "dioxin-like" compound. Its planar structure allows it to mimic 2,3,7,8-TCDD, binding with high affinity to the Aryl Hydrocarbon Receptor (AhR). This binding triggers a genomic cascade resulting in the induction of Cytochrome P450 enzymes (specifically CYP1A1), which is the primary mechanism of its toxicity (oxidative stress, endocrine disruption).

Mechanism of Action[5]

-

Cytosolic Binding: PCN-67 diffuses across the cell membrane and binds to the AhR, displacing Heat Shock Protein 90 (HSP90).

-

Nuclear Translocation: The PCN-67/AhR complex moves into the nucleus.

-

Dimerization: The complex binds with the Ah Receptor Nuclear Translocator (ARNT).

-

Transcription: This heterodimer binds to Dioxin Response Elements (DRE) on the DNA, initiating the transcription of CYP1A1.

Visualization: AhR Signaling Pathway

Figure 1: The molecular cascade of PCN-67 toxicity via AhR activation and CYP1A1 induction.[2]

Analytical Methodology: Quantification by GC-HRMS

Due to the high lipophilicity and low environmental concentrations of PCN-67, analysis requires rigorous extraction and cleanup followed by Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS).

Experimental Protocol: Isotope Dilution Mass Spectrometry (IDMS)

Objective: Quantify PCN-67 in biological tissue or sediment with < 1 pg/g sensitivity.

Phase 1: Sample Preparation & Extraction

-

Spiking: Aliquot 10g of homogenized sample. Spike with 1000 pg of

C-labeled 1,2,3,5,6,7-HxCN internal standard. Rationale: This corrects for analyte loss during extraction. -

Soxhlet Extraction: Extract with Toluene:Acetone (80:20) for 16–24 hours. Rationale: Toluene is required to solubilize the planar aromatic structure from carbonaceous matrices.

Phase 2: Multi-Step Cleanup

-

Acid Silica Column: Pass extract through a column containing 44% H₂SO₄ on silica gel. Rationale: Oxidizes and removes lipids which would otherwise foul the GC source.

-

Carbon Column Fractionation:

-

Load extract onto activated carbon/celite.

-

Wash with Hexane (removes non-planar compounds like bulk PCBs).

-

Elute PCNs: Reverse elute with Toluene. Rationale: PCN-67 is planar and interacts strongly with activated carbon; toluene is necessary to disrupt this interaction.

-

Phase 3: Instrumental Analysis (GC-HRMS)

-

Instrument: Magnetic Sector High-Resolution MS (e.g., Thermo DFS or equivalent).[3]

-

Resolution: > 10,000 (10% valley definition).

-

Column: DB-5ms (60m x 0.25mm x 0.25µm). Note: A 60m column is preferred over 30m to resolve PCN-67 from PCN-66.

-

Ionization: Electron Impact (EI) at 35-40 eV.

-

SIM Mode: Monitor molecular ions (M+) and (M+2)+.

-

Native PCN-67: m/z 333.8288 / 335.8258

- C-Label: m/z 343.8623 / 345.8594

-

Visualization: Analytical Workflow

Figure 2: Step-by-step workflow for the extraction and quantification of PCN-67 using IDMS.

Quality Assurance & Reference Standards

To maintain scientific integrity, the following criteria must be met for a valid identification of PCN-67:

-

Retention Time: The retention time of the native PCN-67 must be within ±2 seconds of the

C-labeled internal standard. -

Isotope Ratio: The ratio of the two monitored ions (M/M+2) must be within ±15% of the theoretical value (1.24 for Hexachloronaphthalene).

-

Signal-to-Noise: S/N ratio must be > 10:1 for quantification and > 3:1 for detection.

Reference Standard Availability: Researchers should source certified reference standards (CRM) such as Wellington Laboratories or Cambridge Isotope Laboratories , ensuring the standard contains the specific 1,2,3,5,6,7 isomer and not a generic technical mixture (Halowax).

References

-

National Institute of Standards and Technology (NIST). (2023). Naphthalene, 1,2,3,5,6,7-hexachloro- Details and InChIKey. NIST Chemistry WebBook, SRD 69.[4] [Link]

-

PubChem. (2024).[5] 1,2,3,5,6,7-Hexachloronaphthalene (Compound Summary). National Library of Medicine. [Link]

-

Falandysz, J., et al. (2019). Validity of using a relative potency factor approach for the risk management of dioxin-like polychlorinated naphthalenes. Environmental Pollution. [Link]

-

US EPA. (2023). CompTox Chemicals Dashboard: Naphthalene, 1,2,3,5,6,7-hexachloro-. [Link][6]

Sources

- 1. Repeated dose toxicity and relative potency of 1,2,3,4,6,7-hexachloronaphthalene (PCN 66) 1,2,3,5,6,7-hexachloronaphthalene (PCN 67) compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) for induction of CYP1A1, CYP1A2 and thymic atrophy in female Harlan Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,3,4,6,7-Hexachloronaphthalene | C10H2Cl6 | CID 107698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Naphthalene, 1,2,3,5,6,7-hexachloro [webbook.nist.gov]

- 5. 1,2,3,5,6,7-Hexachloronaphthalene | C10H2Cl6 | CID 107693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

Methodological & Application

Application Note: Isotope Dilution Analysis of 1,2,3,5,6,7-Hexachloronaphthalene (PCN-67) in Soil by GC-HRMS

This Application Note is structured to provide a rigorous, field-validated protocol for the analysis of 1,2,3,5,6,7-Hexachloronaphthalene (PCN-67) in soil matrices. It deviates from standard templates to focus on the specific challenges of PCN analysis: isomeric separation and PCB interference removal .

Executive Summary & Analytical Strategy

Polychlorinated naphthalenes (PCNs) are persistent organic pollutants (POPs) with dioxin-like toxicity. Among the 75 congeners, PCN-67 is a critical marker due to its abundance in historical technical mixtures (e.g., Halowax 1014) and its high bioaccumulation potential.[1]

The Analytical Challenge: The primary obstacle in PCN analysis is interference from Polychlorinated Biphenyls (PCBs). PCBs are often present in soil at concentrations 2–3 orders of magnitude higher than PCNs.

-

Mass Interference: Fragments of Heptachlorobiphenyls (loss of Cl) can mimic the molecular ion of Hexachloronaphthalenes (m/z ~334).

-

Chromatographic Co-elution: Non-selective phases (e.g., DB-5) often fail to resolve PCN-67 from bulk PCB congeners.[1]

The Solution: This protocol employs Isotope Dilution High-Resolution Mass Spectrometry (GC-HRMS) coupled with Carbon Column Fractionation .

-

Quantification: Use of 13C10-labeled PCN-67 ensures that losses during aggressive cleanup are mathematically corrected.

-

Selectivity: A graphitized carbon cleanup step exploits the planar structure of PCN-67 to separate it from non-planar bulk PCBs (ortho-substituted PCBs).

Experimental Design & Workflow

The following diagram outlines the critical path from sampling to data acquisition, highlighting the "Planar Separation" step which is unique to dioxin-like compound analysis.

Figure 1: Analytical workflow emphasizing the carbon fractionation step required to isolate PCN-67 from bulk PCB interferences.

Reagents and Materials

Standards

-

Native Standard: 1,2,3,5,6,7-Hexachloronaphthalene (Wellington Laboratories or Cambridge Isotope Labs).[1]

-

Internal Standard (Surrogate): 13C10-1,2,3,5,6,7-Hexachloronaphthalene.[1]

-

Recovery Standard: 13C10-PCB-111 (added immediately prior to injection to calculate absolute recovery).

Solvents & Sorbents[1][2][3]

-

Solvents: Toluene, Hexane, Dichloromethane (DCM), Acetone (Pesticide Residue Grade).[1]

-

Acid Silica: Silica gel impregnated with 44% conc.[1] H2SO4 (w/w).

-

Activated Carbon: Carbopack C or PX-21 dispersed on Celite (critical for fractionation).

Detailed Protocol

Step 1: Sample Preparation & Extraction

Rationale: Soil moisture impedes solvent penetration.[1] Toluene is chosen for its high solubility for aromatic POPs.

-

Drying: Air-dry soil samples in a contaminant-free environment. Sieve to <2 mm.[1]

-

Weighing: Weigh 10.0 g of dried soil into a Soxhlet thimble.

-

Spiking: Add 20 µL of 13C-PCN-67 Internal Standard Solution (100 ng/mL) directly onto the soil. Allow to equilibrate for 30 minutes.

-

Extraction:

-

Method A (Soxhlet): Extract with 300 mL Toluene for 16–24 hours.

-

Method B (ASE - Accelerated Solvent Extraction): Toluene at 150°C, 1500 psi, 2 static cycles (10 min each).

-

-

Concentration: Concentrate extract to ~2 mL using a rotary evaporator. Exchange solvent to Hexane.

Step 2: Primary Cleanup (Matrix Removal)

Rationale: Removes lipids, pigments, and sulfur which degrade GC performance.[1]

-

Prepare a glass column with the following layers (bottom to top):

-

1g Activated Silica

-

4g Acid Silica (44% H2SO4)

-

1g Anhydrous Sodium Sulfate[1]

-

-

Elute the extract through the column with 100 mL Hexane.

-

Concentrate the eluate to ~1 mL.

Step 3: Carbon Column Fractionation (The Critical Step)

Rationale: PCN-67 is planar. Most interfering PCBs are non-planar (ortho-substituted). Activated carbon retains planar molecules strongly.

-

Column Prep: Use a reversible carbon column (e.g., mixtures of PX-21/Celite).[1]

-

Load: Transfer the 1 mL hexane extract to the column.

-

Fraction 1 (Interferences): Elute with 20 mL Hexane:DCM (1:1).

-

Result: This fraction contains bulk PCBs (mono- and di-ortho) and aliphatic hydrocarbons. Discard (unless PCB analysis is also required).

-

-

Fraction 2 (Target PCNs): Flip the column (reverse flow) and elute with 40 mL Toluene .

-

Result: This fraction contains PCN-67, other PCNs, PCDD/Fs, and non-ortho PCBs.[1]

-

-

Final Concentration: Concentrate Fraction 2 to near dryness and reconstitute in 20 µL Nonane containing the Recovery Standard (13C-PCB-111).

Instrumental Analysis (GC-HRMS)[3][4]

System: Agilent 7890 GC coupled to a Magnetic Sector HRMS (e.g., Thermo DFS or Autospec). Resolution: >10,000 (10% valley definition).

GC Parameters[1][4][5][6][7][8][9][10][11][12][13][14]

-

Column: DB-5ms or Rtx-Dioxin2 (60m x 0.25mm x 0.25µm). Note: A 60m column is preferred to resolve PCN-67 from PCN-71.

-

Carrier Gas: Helium, constant flow 1.2 mL/min.[1]

-

Oven Program:

-

120°C (hold 2 min)

-

20°C/min to 220°C

-

3°C/min to 280°C (hold 5 min)

-

5°C/min to 320°C (hold 5 min)

-

MS Parameters (SIM Mode)

Monitor the two most abundant ions in the molecular cluster.

| Analyte | Function | Ion 1 (m/z) | Ion 2 (m/z) | Ratio (Theoretical) |

| PCN-67 | Native | 333.8130 | 335.8101 | 1.24 |

| 13C-PCN-67 | Surrogate | 343.8465 | 345.8436 | 1.24 |

| Hepta-PCB | Interference Check | 393.8020 | 395.7990 | 1.04 |

Note: The "Interference Check" monitors for Hepta-PCBs. If a peak appears in the PCN channel at the same retention time as the Hepta-PCB channel, the carbon cleanup failed.

Data Processing & Identification Criteria

For a positive identification of PCN-67, the following criteria must be met (Self-Validating Protocol):

-

Retention Time: The native PCN-67 peak must be within ±2 seconds of the 13C-PCN-67 internal standard.

-

Isotope Ratio: The ratio of the two monitored ions (m/z 333.81/335.81) must be within ±15% of the theoretical value (1.24).

-

Signal-to-Noise: S/N > 10:1 for quantification; S/N > 3:1 for detection.

-

Interference Check: No significant signal in the Hepta-PCB channel at the retention time of PCN-67.

Quantification Calculation (Isotope Dilution):

- = Concentration of native PCN-67

- = Area of native PCN-67

- = Concentration of Internal Standard

- = Area of Internal Standard

- = Relative Response Factor (determined from calibration curve)[2]

References

-

U.S. EPA. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[1][3] United States Environmental Protection Agency.[1][4][3][5][6]

-

Falandysz, J., et al. (2006).[1] Polychlorinated Naphthalenes (PCNs) in Environmental Samples: Analysis and Occurrence. In Handbook of Environmental Chemistry.

-

Wellington Laboratories. (2024). Reference Standards for PCN Analysis.

-

Helm, P. A., et al. (2004).[1] Separation of polychlorinated naphthalenes from polychlorinated biphenyls on activated carbon.Journal of Chromatography A, 1025(2), 291-296.[1] (Cited for Carbon Column Fractionation logic).[7]

Sources

- 1. dr6j45jk9xcmk.cloudfront.net [dr6j45jk9xcmk.cloudfront.net]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. An automated HPLC method for the fractionation of polychlorinated biphenyls, polychlorinated dibenzo-p-dioxins, and polychlorinated dibenzofurans in fish tissue on a porous graphitic carbon column [pubs.usgs.gov]

Application Note: High-Specificity Determination of 1,2,3,5,6,7-Hexachloronaphthalene (PCN-67) via GC-EI-MS

Abstract & Scientific Context

Polychlorinated naphthalenes (PCNs) are persistent organic pollutants (POPs) structurally similar to dioxins.[1] Among the 75 theoretically possible congeners, 1,2,3,5,6,7-Hexachloronaphthalene (PCN-67) is of particular toxicological concern due to its planar structure, which facilitates binding to the aryl hydrocarbon receptor (AhR). This "dioxin-like" activity necessitates analytical methods capable of separating PCN-67 from co-eluting bulk PCBs and other PCN isomers (e.g., PCN-66 or PCN-70).

This protocol details a robust Gas Chromatography-Mass Spectrometry (GC-MS) workflow using Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode. It prioritizes the fractionation of planar compounds during sample preparation to eliminate interferences, ensuring high-confidence quantification in complex matrices like biological tissue or sediment.

Chemical Profile & Target Analytes[2][3][4][5]

| Property | Detail |

| Analyte | 1,2,3,5,6,7-Hexachloronaphthalene (IUPAC No.[2][3] 67) |

| CAS Number | 103426-96-6 |

| Formula | C₁₀H₂Cl₆ |

| Molecular Weight | ~334.84 g/mol (Cluster average) |

| Key Characteristic | Planar configuration; Dioxin-like toxicity; Lipophilic. |

| Primary Interference | Polychlorinated Biphenyls (PCBs), specifically Hexa-PCBs (MW 360) and other Hexa-PCNs. |

Instrumentation & Conditions

Gas Chromatography (GC) Parameters

While a standard 5% phenyl column (DB-5ms) is the workhorse for POPs, PCN isomer separation often requires a shape-selective phase.

-

System: Agilent 7890B / 8890 or equivalent.

-

Column: DB-5ms (60 m × 0.25 mm × 0.25 µm) is recommended for primary analysis due to the high boiling point of Hexa-CNs.

-

Alternative:Rtx-PCB or DB-17ms for confirmation if co-elution is suspected.

-

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Injection: 1-2 µL, Splitless (Pulse pressure 25 psi for 1.0 min).

-

Inlet Temp: 280°C.

-

Oven Program:

-

100°C for 2 min.

-

20°C/min to 200°C.

-

3°C/min to 260°C (Critical separation window).

-

20°C/min to 310°C, hold 5 min.

-

Mass Spectrometry (MS) Parameters

-

Source: Electron Ionization (EI), 70 eV.

-

Source Temp: 250°C.

-

Transfer Line: 300°C.

-

Acquisition Mode: SIM (Selected Ion Monitoring).[4]

-

Dwell Time: 50 ms per ion.

SIM Table for Hexachloronaphthalenes:

| Ion Type | m/z (Target) | Purpose | Rationale |

| Quantification | 333.8 | Quant Ion | Molecular ion ( |

| Qualifier 1 | 335.8 | Confirmation | Isotope peak ( |

| Qualifier 2 | 263.9 | Confirmation | Loss of two chlorines ( |

| Internal Std | 345.8 | Reference |

Experimental Protocol: Sample Preparation

The critical failure point in PCN analysis is the co-extraction of PCBs, which are often present at concentrations

Extraction & Cleanup Workflow

Principle: We utilize the planar nature of PCN-67 to separate it from bulk (non-planar) PCBs using Activated Carbon.

-

Extraction: Soxhlet extract 10g of dried sample with Toluene:Acetone (80:20) for 16 hours.[5]

-

Lipid Removal: Exchange solvent to Hexane. Pass through a Multi-layer Acid Silica Column (Sulfuric acid impregnated silica) to burn off lipids.

-

Fractionation (The "Carbon Cut"):

-

Use an Activated Carbon / Celite column.

-

Fraction A (Waste/Bulk PCBs): Elute with 20 mL Hexane/Dichloromethane. Discard. (Contains non-planar PCBs).

-

Fraction B (Target): Reverse flow and elute with Toluene . This fraction contains PCN-67, Dioxins, and Coplanar PCBs.

-

-

Concentration: Evaporate Fraction B to near dryness under Nitrogen; reconstitute in 20 µL Nonane containing the Internal Standard.

Visualized Workflows

Analytical Decision Matrix

This diagram illustrates the logic flow for confirming PCN-67 presence against interferences.

Figure 1: Decision tree for validating PCN-67 peaks. Ion ratio failure often indicates co-elution with PCBs or other PCN isomers.

Fractionation Mechanism

This diagram details the critical separation of Planar vs. Non-Planar compounds on the Carbon column.

Figure 2: Carbon fractionation mechanism. PCN-67 is retained by the carbon lattice due to its planar geometry, allowing separation from bulk interferences.

Quality Assurance & Troubleshooting

Self-Validating Criteria

For a result to be considered valid under this protocol, it must meet all three criteria:

-

Retention Time: The analyte peak must elute within ±0.05 minutes of the associated Internal Standard (or authentic standard).

-

Ion Ratio: The abundance ratio of m/z 333.8 to 335.8 must be within ±15% of the theoretical value (approx 0.80 - 0.85 depending on tuning).

-

Signal-to-Noise: The quantifier ion must have S/N > 10:1.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background (m/z 334) | Column Bleed or Septum | Trim column; switch to low-bleed "MS" grade column; replace septum. |

| Poor Ion Ratios | PCB Co-elution | Check for Hexa-PCBs (m/z 360). If present, re-do Carbon Fractionation with stricter cut points. |

| Low Recovery | Carbon Irreversibility | Toluene back-flush was insufficient. Increase Toluene volume or temperature during elution. |

References

-

Falandysz, J., et al. (2006). Chloronaphthalenes in biological samples: Analytical problems and environmental concerns. Journal of Environmental Science and Health, Part C.

-

U.S. EPA. (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).

-

NIST Chemistry WebBook. 1,2,3,5,6,7-Hexachloronaphthalene Mass Spectrum.

-

Stockholm Convention. (2015). Polychlorinated naphthalenes (PCNs) listing as Persistent Organic Pollutants.[1]

Sources

- 1. 1,2,4,5,7,8-Hexachloronaphthalene|C10H2Cl6|For Research [benchchem.com]

- 2. 1,2,3,5,6,7-Hexachloronaphthalene | C10H2Cl6 | CID 107693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Naphthalene, 1,2,3,5,6,7-hexachloro [webbook.nist.gov]

- 4. agilent.com [agilent.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Protocol: High-Resolution Mass Spectrometry (HRMS) for Polychlorinated Naphthalene (PCN) Congener Analysis

[1][2][3][4]

Executive Summary

This application note details the definitive protocol for the analysis of Polychlorinated Naphthalenes (PCNs) using Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS). While PCNs share structural similarities with Polychlorinated Biphenyls (PCBs) and Dioxins (PCDD/Fs), their analysis presents unique challenges due to mass spectral overlap with PCBs and the need to separate 75 distinct congeners. This guide establishes a self-validating Isotope Dilution Mass Spectrometry (IDMS) workflow capable of achieving femtogram-level sensitivity with a mass resolution of

The Analytical Challenge: Why HRMS?

PCNs (

-

PCB Interference: Bulk PCBs are often present at concentrations

to -

Isomeric Complexity: There are 75 PCN congeners. Toxicological concern focuses on "dioxin-like" planar congeners (e.g., PCN-66, 67, 73) which have assigned Toxic Equivalency Factors (TEFs).[1][2]

Low-resolution MS (Quadrupole) cannot sufficiently resolve PCN signals from the complex background of PCBs and other halogenated aromatics. HRMS (Magnetic Sector) is required to provide the exact mass accuracy needed to filter out these interferences.

Instrumentation & Theory

Mass Resolution Requirement

To confidently separate PCN target ions from isobaric interferences (such as PCB fragments or chlorinated diphenylethers), the instrument must be operated at a resolving power of at least 10,000 (10% valley definition).

The "Lock Mass" System

HRMS relies on a reference substance (typically Perfluorokerosene, PFK) continuously bled into the source. The instrument "locks" onto a specific PFK ion (the Lock Mass) near the target mass. This real-time drift correction ensures mass accuracy within

Experimental Protocol

Standards & Reagents (Isotope Dilution)

This method uses Isotope Dilution Mass Spectrometry (IDMS) for quantification. This is a self-validating technique where losses during extraction and cleanup are automatically corrected.

-

Extraction Standard (Surrogate):

-labeled PCN mixture (e.g., -

Injection Standard (Internal Standard):

-labeled PCB or PCN (e.g.,

Sample Preparation Workflow

The cleanup must remove bulk PCBs to prevent source saturation and interference.

-

Extraction: Soxhlet (16-24h) or Pressurized Liquid Extraction (PLE) with Toluene.

-

Acid/Base Silica: Removes lipids and oxidizable interferences.

-

Carbon Column Fractionation (CRITICAL):

-

Mechanism: Activated carbon retains planar molecules strongly.

-

Elution 1 (Forward): Hexane/DCM elutes bulk (non-planar) PCBs and mono- to tri-PCNs.

-

Elution 2 (Reverse/Toluene): Toluene (often heated) elutes planar PCNs and Dioxins. Note: PCNs are often split between fractions depending on chlorination; precise calibration of the carbon column is required.

-

GC-HRMS Conditions

| Parameter | Setting | Rationale |

| Instrument | Magnetic Sector HRMS (e.g., Thermo DFS, JEOL JMS-800) | Required for R > 10,000. |

| Source | Electron Impact (EI), 35-45 eV | Lower eV minimizes fragmentation, maximizing molecular ion ( |

| Column | 60m Rtx-Dioxin2 or DB-5MS (0.25mm ID, 0.25µm film) | 60m length required to separate critical isomer pairs (e.g., PCN 66/67). |

| Carrier Gas | Helium, Constant Flow (1.0 - 1.2 mL/min) | Maintains separation efficiency. |

| Injector | Splitless, 280°C | Maximizes sensitivity. |

| Temp Program | 100°C (1 min) | Slow ramp at end ensures separation of Hepta/Octa congeners. |

Mass Spectrometry Parameters (SIM Descriptors)

The instrument monitors the two most abundant ions (

Table 1: Exact Masses for PCN Analysis (Selected Ion Monitoring)

| Homolog | Formula | Quant Ion 1 (m/z) | Quant Ion 2 (m/z) | Theor. Ratio |

| Tri-CN | 229.9451 | 231.9422 | 0.97 | |

| Tetra-CN | 263.9062 | 265.9032 | 0.77 | |

| Penta-CN | 297.8672 | 299.8643 | 1.55 | |

| Hexa-CN | 331.8283 | 333.8253 | 1.24 | |

| Hepta-CN | 365.7893 | 367.7864 | 1.05 | |

| Octa-CN | 399.7504 | 401.7474 | 0.89 | |

| 273.9397 | 275.9368 | 0.77 | ||

| 307.9008 | 309.8978 | 1.55 |

Note: Masses calculated based on

Visualized Workflows

Experimental Workflow

This diagram outlines the critical path from sample to data, emphasizing the Carbon Fractionation step which is unique to planar compound analysis.

Figure 1: Analytical workflow for PCN analysis emphasizing the Carbon Column fractionation step required to separate planar PCNs from bulk PCB interferences.

QA/QC Decision Logic

A self-validating method requires strict logic to accept or reject data.

Figure 2: Data validation logic tree. Each peak must pass Retention Time (RT), Signal-to-Noise (S/N), and Ion Abundance Ratio checks to be quantified.

Results & Discussion

Identification Criteria

To confirm the presence of a specific PCN congener, the following criteria (derived from EPA Method 1613/1625 principles) must be met:

-

Retention Time: The retention time of the analyte must be within

seconds of the corresponding -

Signal-to-Noise: Both quantitation ions must have S/N

. -

Ion Ratio: The ratio of the two monitored ions (e.g., m/z 331.83/333.82 for HexaCN) must be within

of the theoretical value (Table 1).

Sensitivity

Using this HRMS protocol, Instrument Detection Limits (IDL) are typically in the range of 10–50 femtograms (fg) on-column. This allows for Method Detection Limits (MDL) in the low pg/g (ppt) range for soil and sediment samples.

References

-

ISO 21482:2021. Soil, treated biowaste and sludge - Determination of polychlorinated naphthalenes (PCN) by gas chromatography mass spectrometry (GC-MS). International Organization for Standardization. Link

-

Falandysz, J., et al. (2006). Polychlorinated Naphthalenes (PCNs) in Environmental Samples.[3][4] In: The Handbook of Environmental Chemistry. Springer. Link

-

U.S. EPA. (2016). Method 1613B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. (Adapted for PCN methodology regarding IDMS and HRMS criteria). Link

-

Van den Berg, M., et al. (2006).[1] The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds.[1] Toxicological Sciences.[1] Link

-

Thermo Fisher Scientific. (2012). DFS High Resolution GC/MS System - Magnetic Sector Field. (Reference for Lock Mass and Resolution specifications). Link

Sample preparation for 1,2,3,5,6,7-Hexachloronaphthalene analysis

Application Note: High-Precision Sample Preparation for 1,2,3,5,6,7-Hexachloronaphthalene (PCN-67) Analysis

Executive Summary & Scientific Rationale

1,2,3,5,6,7-Hexachloronaphthalene (PCN-67) is a planar, lipophilic contaminant belonging to the Polychlorinated Naphthalene (PCN) class.[1] Unlike bulk PCNs, PCN-67 possesses a structural configuration analogous to 2,3,7,8-TCDD, conferring it with significant dioxin-like toxicity and a high Toxic Equivalency Factor (TEF).[1]

The Analytical Challenge: The primary obstacle in PCN-67 analysis is not sensitivity, but selectivity . PCN-67 frequently co-elutes with polychlorinated biphenyls (PCBs) on standard non-polar GC columns (e.g., DB-5).[1] Furthermore, because PCNs often exist as trace impurities within bulk PCB mixtures (e.g., Aroclors), "false positives" are a critical risk.

The Solution: This protocol utilizes Isotope Dilution High-Resolution Mass Spectrometry (ID-HRMS) coupled with a Carbon Column Fractionation step. We exploit the specific affinity of activated carbon for planar molecules to physically separate PCN-67 from non-planar PCB interferences prior to instrumental analysis.

Experimental Design Strategy

The "Planar Trap" Logic

The separation relies on the molecular geometry of the analytes:

-

Interferences (Ortho-PCBs): Non-planar (twisted) structure.[1] Weak interaction with the graphitic surface of activated carbon. Elute early.

-

Target (PCN-67): Planar structure. Strong

-

Internal Standard Selection

To ensure self-validating quantification,

-

Extraction inefficiencies.

-

Losses during evaporation (PCNs are semi-volatile).[2]

-

Matrix effects during MS ionization.

Comprehensive Protocol

Materials & Reagents[1]

-

Native Standard: 1,2,3,5,6,7-Hexachloronaphthalene (Wellington Laboratories or equivalent).[1]

-

Labeled Standard:

-1,2,3,5,6,7-Hexachloronaphthalene.[1] -

Solvents: Toluene, Hexane, Dichloromethane (DCM), Acetone (Pesticide Residue Grade).[1]

-

Adsorbents:

Sample Extraction[1][2][3][4][7]

A. Solid Matrices (Sediment/Tissue)

-

Weigh 10 g of homogenized sample.

-

Mix with anhydrous Na₂SO₄ to form a free-flowing powder.

-

Spike: Add 1.0 ng of

-PCN-67 surrogate standard. -

Soxhlet Extraction: Extract with 300 mL Toluene for 16 hours.

-

Why Toluene? Superior solubility for planar aromatics compared to Hexane/Acetone.

-

B. Fluid Matrices (Plasma)

-

Measure 5 mL plasma.

-

Spike: Add 1.0 ng of

-PCN-67. -

Add 5 mL Formic Acid to denature proteins.

-

Liquid-Liquid Extraction: Extract 3x with 10 mL Hexane:DCM (1:1).

Multi-Step Cleanup[1]

Step 1: Lipid Removal (Acid Silica)

-

Objective: Oxidize lipids that would foul the GC column and suppress MS signal.

-

Protocol:

-

Pack a glass column with 5 g Acid Silica (44% H₂SO₄).

-

Elute extract through column with 50 mL Hexane.

-

Concentrate eluate to ~1 mL using rotary evaporation (Do not dry completely).

-

Step 2: Fractionation (The Carbon Column)

-

Objective: Isolate PCN-67 from bulk PCBs.

-

Protocol:

-

Conditioning: Wash carbon column with 10 mL Toluene, then 10 mL Hexane.

-

Loading: Apply the 1 mL sample extract to the column.

-

Wash (Fraction A - Discard): Elute with 20 mL Hexane:DCM (9:1).

-

Result: This fraction contains bulk PCBs (mono-ortho and di-ortho) and aliphatic hydrocarbons.

-

-

Elution (Fraction B - Collect): Reverse the column flow (if possible) or elute with 30 mL Pure Toluene .

-

Result: This fraction contains PCN-67, Non-ortho PCBs, and PCDD/Fs.[1]

-

-

Instrumental Analysis (GC-HRMS)

-

Instrument: High-Resolution Magnetic Sector MS (Resolution > 10,000).

-

Ionization: Electron Impact (EI) at 35-40 eV (Lower energy reduces fragmentation, enhancing molecular ion M+).[1]

-

Column: DB-5ms (60m x 0.25mm x 0.25µm).

-

Note: While DB-5ms is standard, if PCN-67/PCB co-elution persists, use a smectic liquid crystal column (e.g., Rtx-Dioxin2) for shape selectivity.[1]

-

-

SIM Parameters:

Data Presentation & Quality Control

Quantitative Summary

| Parameter | Specification | Rationale |

| Recovery | 50% - 120% | Acceptable range for isotope dilution methods. |

| LOD | < 0.5 pg/g | Required for environmental trace analysis.[7] |

| Ion Ratio | ± 15% theoretical | Confirms identity of chlorinated clusters. |

| Signal/Noise | > 10:1 | Minimum for Quantification Limit (LOQ). |

Workflow Visualization

Caption: Figure 1. Step-by-step workflow for the isolation of PCN-67, highlighting the critical carbon fractionation step to remove PCB interferences.

Separation Logic Visualization

Caption: Figure 2. Mechanistic basis of Carbon Column Chromatography. Planar PCN-67 is retained via strong pi-pi interactions, while twisted PCBs are not.

References

-

US EPA. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[1] U.S. Environmental Protection Agency.[2][3][8] Link[1]

-

Falandysz, J. (2003).[1] Polychlorinated naphthalenes (PCNs) in environmental samples.[2][4][7][9][10] Trends in Analytical Chemistry, 22(1), 17-27. (Foundational review on PCN extraction/cleanup).

-

Wellington Laboratories. (2025). Reference Standards for PCNs and Dioxin-like Compounds.[8]Link (Source for 13C-labeled standards).

-

Helm, P. A., et al. (2004).[1] Separation of polychlorinated naphthalenes from polychlorinated biphenyls and other organochlorines. Journal of Chromatography A. (Establishes the carbon column fractionation logic).

-

UNEP. (2012).[4] Risk profile on chlorinated naphthalenes.[4] Stockholm Convention on Persistent Organic Pollutants. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. epa.gov [epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. alsglobal.eu [alsglobal.eu]

Application Note: 1,2,3,5,6,7-Hexachloronaphthalene (PCN-67) as a High-Fidelity Environmental & Toxicological Marker

[1]

Executive Summary

1,2,3,5,6,7-Hexachloronaphthalene (IUPAC: PCN-67 ) is a critical congener within the polychlorinated naphthalene (PCN) family.[1][2] Historically used in technical mixtures (e.g., Halowax 1014) for cable insulation and wood preservation, it has re-emerged as a priority analyte due to its persistence, bioaccumulation, and "dioxin-like" toxicity.

For researchers in drug development and toxicology, PCN-67 serves as a potent aryl hydrocarbon receptor (AhR) agonist , making it a vital surrogate marker for assessing CYP1A1 induction potential in complex environmental matrices. This guide details the physicochemical properties, biological significance, and a validated GC-HRMS protocol for its quantification.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

| Property | Data |

| Chemical Name | 1,2,3,5,6,7-Hexachloronaphthalene |

| IUPAC Congener ID | PCN-67 |

| CAS Number | 103426-97-7 |

| Molecular Formula | C₁₀H₂Cl₆ |

| Molecular Weight | 334.84 g/mol |

| Structure Type | Planar, aromatic, lipophilic |

| Log Kow | ~7.5 (High bioaccumulation potential) |

| Key Characteristic | Dioxin-like toxicity (Planar configuration allows AhR binding) |

Biological Significance: The "Drug Development" Angle

While primarily an environmental pollutant, PCN-67 is highly relevant to drug development scientists studying metabolic pathways involving Cytochrome P450 enzymes.[3]

Mechanism of Action (AhR Activation)

PCN-67 acts as a potent ligand for the cytosolic Aryl Hydrocarbon Receptor (AhR). Upon binding, the PCN-67/AhR complex translocates to the nucleus, dimerizes with ARNT (AhR Nuclear Translocator), and binds to Dioxin Response Elements (DRE) on DNA.

Toxicological Outcome:

-

Induction of CYP1A1/CYP1A2: This mimics the mechanism of TCDD (Dioxin).

-

Metabolic Disruption: High induction can alter the metabolism of co-administered drugs (Drug-Drug Interaction potential).

-

Relative Potency (REP): PCN-67 is one of the most toxic PCN congeners, with a Relative Potency Factor (REP) often compared to TCDD, contributing significantly to the total Toxic Equivalent (TEQ) of a sample.

Biological Pathway Diagram

Caption: Mechanism of CYP1A1 induction by PCN-67 via the AhR signaling pathway.[3]

Application: Source Apportionment Marker

PCN-67 is used to distinguish between historical contamination (technical mixtures) and modern thermal emissions.[3]

-

Technical Mixtures (e.g., Halowax 1014): PCN-67 is a dominant congener in specific hexachloronaphthalene mixtures. High concentrations relative to other congeners suggest legacy contamination from cable insulation or capacitors.

-

Combustion Sources: Waste incineration and metallurgical processes produce PCNs, but often with a different isomer profile (more lower-chlorinated congeners or different hexa-ratios).[3]

-

Marker Ratio: The ratio of PCN-66 / PCN-67 is frequently used.[3]

-

Note: PCN-66 and PCN-67 often co-elute on standard 5%-phenyl columns.[3] Separation requires specialized phases (see Protocol).

-

Protocol: Determination of PCN-67 by GC-HRMS

Objective: Quantify PCN-67 in biological or environmental matrices at pg/g (ppt) levels. Standard: Isotope Dilution Mass Spectrometry (IDMS).

Reagents & Materials

-

Native Standard: 1,2,3,5,6,7-Hexachloronaphthalene (PCN-67).[1][2][4]

-

Labeled Internal Standard: ¹³C₁₀-PCN-67 (or ¹³C₁₀-PCN-73 if 67 is unavailable).[3]

-

Extraction Solvents: Toluene, Hexane, Dichloromethane (DCM) (Pesticide Grade).

-

Cleanup Columns: Acid/Base Silica, Carbon/Celite (for planar separation).

Analytical Workflow

Step 1: Sample Preparation & Spiking[3]

-

Homogenize sample (tissue, soil, sediment).

-

Weigh 5–10 g of sample.

-

Spike with 1.0 ng of ¹³C-labeled Internal Standard (Surrogate). This provides self-validation for recovery losses.[3]

Step 2: Extraction

-

Solid Samples: Soxhlet extraction with Toluene (16–24 hours) OR Pressurized Liquid Extraction (PLE) with Hexane:DCM (1:1).

-

Liquid Samples: Liquid-Liquid Extraction (LLE) with DCM.

Step 3: Multi-Step Cleanup[3]

-

Acid/Base Silica: Pass extract through a column containing layers of sulfuric acid-silica and potassium hydroxide-silica.[3] Elute with Hexane. Removes lipids and oxidizable interferences.

-

Carbon Column Fractionation (Critical):

-

Load hexane extract onto Activated Carbon/Celite column.

-